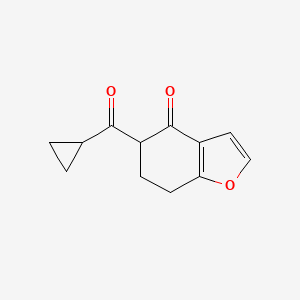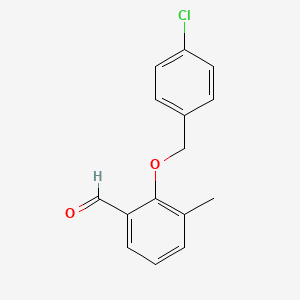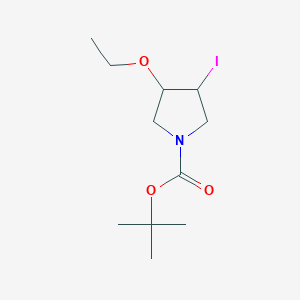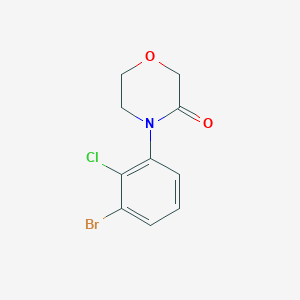![molecular formula C7H3BrF2N2 B13334925 7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine](/img/structure/B13334925.png)
7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyrazolo[1,5-a]pyridine core. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
The synthesis of 7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine typically involves multi-step synthetic routes. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
化学反応の分析
7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution can replace the bromine atom with an amine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl group using palladium catalysts and boronic acids.
Common reagents used in these reactions include N-iodosuccinimide, para-methoxybenzyl chloride, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of small-molecule inhibitors targeting various enzymes and receptors.
Biological Studies: The compound is used in biological assays to study its effects on cell lines and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the molecular mechanisms of diseases.
作用機序
The mechanism of action of 7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a TRK inhibitor, it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine can be compared with other pyrazolopyridine derivatives, such as:
7-Bromo-1H-pyrazolo[4,3-c]pyridine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
3,4-Difluoropyrazolo[1,5-a]pyridine: Lacks the bromine atom, which may affect its reactivity and interaction with biological targets.
7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and drug development.
特性
分子式 |
C7H3BrF2N2 |
|---|---|
分子量 |
233.01 g/mol |
IUPAC名 |
7-bromo-3,4-difluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H3BrF2N2/c8-6-2-1-4(9)7-5(10)3-11-12(6)7/h1-3H |
InChIキー |
YMKMENRYNAOOGP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(C=NN2C(=C1)Br)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13334852.png)


![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13334867.png)

![5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B13334870.png)

![tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13334882.png)

![(R)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13334893.png)



